N-(4-bromo-3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
N-(4-bromo-3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19BrN2OS and its molecular weight is 451.38. The purity is usually 95%.
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Biological Activity
N-(4-bromo-3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound within the pyrrole and thiophene derivatives, has garnered attention due to its potential biological activities, particularly in antibacterial applications. This article delves into its biological activity, supported by various research findings and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C23H19BrN2OS
- Molecular Weight : 451.4 g/mol
- CAS Number : 1359454-26-4
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against multi-drug resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives related to this compound:
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Compound 5a | 50 | 100 |
Compound 5b | 25 | 50 |
Compound 5c | 12.5 | 25 |
Compound 5d | 6.25 | 12.5 |
From the data, Compound 5d exhibited the highest potency, while Compound 5a showed the least activity in the series . These findings indicate that modifications in the chemical structure can significantly influence antibacterial efficacy.
The mechanism by which this compound exhibits its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. The presence of bromine and methyl groups in its structure may enhance its lipophilicity, facilitating better membrane permeability and interaction with bacterial targets .
Case Studies
- Study on XDR-Salmonella Typhi : A study focusing on extended drug-resistant Salmonella Typhi revealed that derivatives of this compound demonstrated significant antibacterial activity. The results indicated that structural modifications could lead to improved efficacy against resistant strains, highlighting the importance of structure-activity relationship (SAR) studies in drug development .
- Pyrrole Derivatives : Research on pyrrole-containing compounds has shown that they can serve as effective antibacterial agents. For instance, pyrrolyl benzamide derivatives were evaluated for their activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL, indicating their potential as lead compounds for further development .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2OS/c1-15-5-7-17(8-6-15)19-14-28-22(21(19)26-11-3-4-12-26)23(27)25-18-9-10-20(24)16(2)13-18/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEXCNUOVXRRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.